2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide
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Overview
Description
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring substituted with a carboxamide group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by the introduction of the piperidine moiety. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 1-methylpiperidine in the presence of coupling agents such as carbodiimides or phosphonium salts to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or cyclopropane derivatives.
Scientific Research Applications
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors or enzymes, while the cyclopropane ring can influence the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylcyclopropane-1-carboxamide: Lacks the piperidine moiety.
N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide: Lacks the dimethyl substitution on the cyclopropane ring.
Uniqueness
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide is unique due to the combination of the cyclopropane ring with dimethyl substitution and the piperidine moiety. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
2,2-Dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives and is characterized by a cyclopropane ring structure. Its chemical formula is C12H20N2O, indicating the presence of two nitrogen atoms and a carboxamide functional group, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated that a related compound exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that the structural features of piperidine derivatives enhance their interaction with cancer-related targets.
2. Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for treating neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine, thereby improving cognitive function . Additionally, some derivatives have shown dual inhibition of AChE and butyrylcholinesterase (BuChE), which may enhance their therapeutic efficacy against Alzheimer's disease .
3. Anti-inflammatory Properties
Piperidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways, potentially through inhibition of key enzymes involved in the inflammatory response . This activity is particularly relevant in conditions such as arthritis and chronic pain syndromes.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The piperidine moiety allows for strong binding to muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and survival pathways in cancer .
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as AChE and BuChE, influencing neurotransmitter levels in the brain .
Case Studies
Several case studies have documented the effects of related compounds on biological systems:
- Study on Cancer Cell Lines : A recent investigation into a structurally similar compound revealed that it induced apoptosis in breast cancer cells through activation of caspase pathways, underscoring the potential of these compounds in cancer therapy .
- Neuroprotective Study : Another study highlighted the neuroprotective effects of a related piperidine derivative in animal models of Alzheimer's disease, where it improved memory retention and reduced amyloid plaque formation .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Properties
IUPAC Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-12(2)8-10(12)11(15)13-9-4-6-14(3)7-5-9/h9-10H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHILRGBDOWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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